8-羟基-7-硝基喹啉-5-磺酸

描述

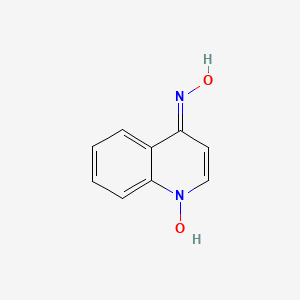

8-Hydroxyquinoline-5-sulfonic acid is an organic crystalline material that is made up of two rings: a phenol ring fused with a pyridine ring . It has found a great range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions .

Synthesis Analysis

The compound can be synthesized using a solvent-assisted co-grinding method . The vibration analysis for the synthesized compound was carried out with experimental analysis and theoretically via DFT .Molecular Structure Analysis

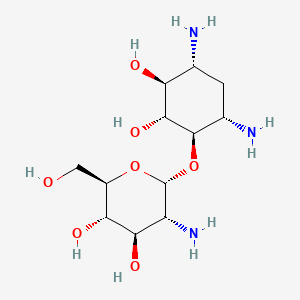

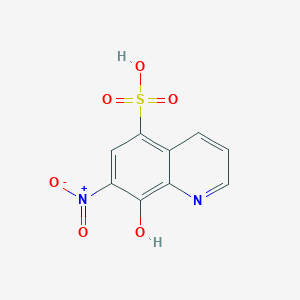

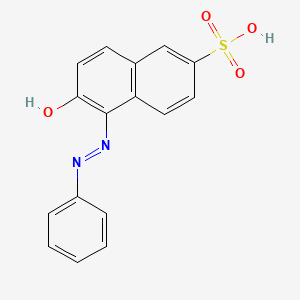

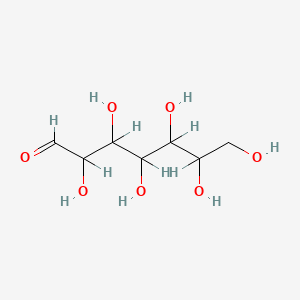

The molecular structure of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid contains total 25 bond(s); 19 non-H bond(s), 15 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 sulfonic (thio-/dithio-) acid(s), and 1 Pyridine(s) .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes intramolecular proton transfer and tautomerizes to form a different state .Physical And Chemical Properties Analysis

The molecular formula of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid is C9H6N2O6S, and its molecular weight is 270.21874 .科学研究应用

抗菌和抗真菌活性

已经研究了8-羟基-7-硝基喹啉-5-磺酸衍生物的抗菌特性。Krishna(2018)从8-羟基喹啉合成了一系列5-氨基-7-溴喹啉-8-醇磺酸衍生物,其中一些显示出强大的抗菌和抗真菌活性,为对抗微生物感染提供了潜在应用(Krishna, 2018)。

光谱性质和偶氮染料合成

Mirsadeghi等人(2022)描述了从5-氯-8-羟基喹啉合成的杂环偶氮染料,这与8-羟基-7-硝基喹啉-5-磺酸有结构关联。这些染料是8-羟基喹啉偶氮染料家族的一部分,具有独特的光谱性质,可能在各种科学应用中具有价值(Mirsadeghi, Moradi Rufchahi, & Zarrabi, 2022)。

聚合物树脂中的离子交换性质

Mane、Wahane和Gurnule(2009)探讨了8-羟基喹啉-5-磺酸在合成具有离子交换性质的共聚物树脂中的应用。这些树脂表现出对某些金属的选择性螯合离子交换能力,暗示了在金属回收和纯化过程中的应用(Mane, Wahane, & Gurnule, 2009)。

光反应性和质子转移研究

Wang等人(2022)研究了与8-羟基-7-硝基喹啉-5-磺酸密切相关的8-羟基-5-硝基喹啉的光化学,重点关注其激发态质子转移。这项研究可能对理解类似化合物在科学和工业环境中的光反应性产生影响(Wang et al., 2022)。

从水溶液中去除铜离子

Doss和Kodolikar(2013)进行了一项比较研究,重点关注8-羟基喹啉-5-磺酸及其7-硝基衍生物在去除水溶液中铜离子方面的有效性。这项研究突显了在水处理和环境修复中的潜在应用(Doss & Kodolikar, 2013)。

酸离子化常数测定

Liu-shui(2013)开发了一种用于通过分光光度法测定8-羟基喹啉-5-磺酸酸离子化常数的方法。这种方法有助于了解该化合物的化学性质,对其在各种科学领域的应用至关重要(Liu-shui, 2013)。

偶氮染料衍生物的抗菌活性

Ghoneim和Morsy(2018)从8-羟基喹啉-5-磺酸合成了新的偶氮染料衍生物,评估了它们的抗菌效果。这项研究表明了在开发新的抗菌剂方面的潜在应用(Ghoneim & Morsy, 2018)。

分析和伏安法方法

Calam和Yılmaz(2020)开发了一种使用改性电极测定8-羟基喹啉的伏安法方法,展示了该化合物在分析化学应用中的潜力,特别是在各种基质中确定微量元素(Calam & Yılmaz, 2020)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

8-hydroxy-7-nitroquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIZKIGPOVCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314164 | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-7-nitroquinoline-5-sulfonic acid | |

CAS RN |

15851-63-5 | |

| Record name | NSC280899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]benzonitrile](/img/structure/B1213066.png)

![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)